molecular formula C17H19NS B3264792 9H-Carbazole-9-pentanethiol CAS No. 397250-48-5

9H-Carbazole-9-pentanethiol

Cat. No. B3264792
CAS RN: 397250-48-5
M. Wt: 269.4 g/mol
InChI Key: MOFNTCHXCMNAHJ-UHFFFAOYSA-N
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Description

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have a stereo-regular polymeric backbone and the pendant carbazole based monomer facilitates the polymeric unit with charge transferring properties .


Synthesis Analysis

Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at N-position and then covalently linked with other monomers .


Molecular Structure Analysis

Carbazole compounds have drawn attention because of their versatility in functionalization, good chemical and environmental stability . They include a class of heterocyclic conducting polymers that have been presented for a variety of applications .


Chemical Reactions Analysis

Carbazole and its derivative synthesis and their electropolymerization processes have been studied . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have effects on the resulting compounds .


Physical And Chemical Properties Analysis

Carbazole-based compounds showed good thermal stabilities with high glass transition temperatures . They have good environmental stability and photoconductivity and electrochromic properties .

Mechanism of Action

Carbazole compounds are part of the multicomponent carbazole 1,9a-dioxygenase (CARDO), that converts carbazole (CAR) into 2-aminobiphenyl-2,3-diol .

Safety and Hazards

Carbazole compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They cause skin irritation, serious eye irritation, may cause respiratory irritation, and are suspected of causing cancer .

Future Directions

Carbazole and its derivatives have promising potential for the application in bistable memory devices . The incorporation of the carbazole heterocycle, as a functional charge carrier transporting unit attached to a saturated polymethacrylamide backbone by a flexible alkyl chain, facilitates resistive switching by the applied voltage .

properties

IUPAC Name

5-carbazol-9-ylpentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NS/c19-13-7-1-6-12-18-16-10-4-2-8-14(16)15-9-3-5-11-17(15)18/h2-5,8-11,19H,1,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFNTCHXCMNAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50783038
Record name 5-(9H-Carbazol-9-yl)pentane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50783038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

397250-48-5
Record name 5-(9H-Carbazol-9-yl)pentane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50783038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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